molecular formula C12H27NO B13901059 12-Aminododecan-5-ol

12-Aminododecan-5-ol

Cat. No.: B13901059
M. Wt: 201.35 g/mol
InChI Key: ARUHMCLIFYEABB-UHFFFAOYSA-N
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Description

12-Aminododecan-5-ol is an organic compound with the molecular formula C12H27NO It is a long-chain aliphatic alcohol with an amino group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

12-Aminododecan-5-ol can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the catalytic hydrogenation of 12-aminododecanal using a suitable catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. For example, the compound can be produced from dodecanoic acid through a series of reactions including amination, reduction, and purification steps. The use of biocatalysts and enzyme cascades has also been explored for the efficient and sustainable production of this compound .

Chemical Reactions Analysis

Types of Reactions

12-Aminododecan-5-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 12-Aminododecanal or 12-aminododecanoic acid.

    Reduction: 12-Aminododecane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

12-Aminododecan-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Aminododecan-5-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the long aliphatic chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    12-Aminododecan-1-ol: Similar structure but with the amino group attached to the first carbon atom.

    11-Aminoundecanoic acid: A related compound with one less carbon atom in the chain.

    12-Aminododecanoic acid: The carboxylic acid analog of 12-Aminododecan-5-ol.

Uniqueness

This compound is unique due to the position of the amino group on the fifth carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

12-aminododecan-5-ol

InChI

InChI=1S/C12H27NO/c1-2-3-9-12(14)10-7-5-4-6-8-11-13/h12,14H,2-11,13H2,1H3

InChI Key

ARUHMCLIFYEABB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCN)O

Origin of Product

United States

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